BenchChemオンラインストアへようこそ!

4,5-Difluoro-6-methoxypyrimidine

Lipophilicity SlogP Drug-likeness

4,5-Difluoro-6-methoxypyrimidine (CAS 1858250-76-6, molecular formula C5H4F2N2O, MW 146.09 g/mol) is a fluorinated pyrimidine building block with two fluorine atoms at the 4- and 5-positions and a methoxy group at the 6-position of the pyrimidine ring. It is a relatively underexplored compound, with open-source research data still limited.

Molecular Formula C5H4F2N2O
Molecular Weight 146.09 g/mol
CAS No. 1858250-76-6
Cat. No. B6311678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-6-methoxypyrimidine
CAS1858250-76-6
Molecular FormulaC5H4F2N2O
Molecular Weight146.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=N1)F)F
InChIInChI=1S/C5H4F2N2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3
InChIKeyCBLGGNRAZPMYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-6-methoxypyrimidine (CAS 1858250-76-6): A Strategic Fluorinated Pyrimidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


4,5-Difluoro-6-methoxypyrimidine (CAS 1858250-76-6, molecular formula C5H4F2N2O, MW 146.09 g/mol) is a fluorinated pyrimidine building block with two fluorine atoms at the 4- and 5-positions and a methoxy group at the 6-position of the pyrimidine ring . It is a relatively underexplored compound, with open-source research data still limited . The combination of dual fluorine substitution and a methoxy group creates a unique electronic and steric profile that differentiates it from mono-fluoro, chloro, bromo, and regioisomeric pyrimidine analogs, making it a strategic intermediate for structure-activity relationship (SAR) exploration in drug discovery.

4,5-Difluoro-6-methoxypyrimidine: Why In-Class Pyrimidine Building Blocks Cannot Be Interchanged Without Quantitative Justification


In-class pyrimidine building blocks are not freely interchangeable because subtle changes in halogen type, substitution pattern, and electronic properties profoundly alter SNAr reactivity, lipophilicity, metabolic stability, and biological target engagement. The 4,5-difluoro-6-methoxy substitution pattern creates a distinct regiochemical and electronic environment compared to the more common 4,6-difluoro or mono-fluoro regioisomers, as well as 4,5-dichloro analogs. Sequential nucleophilic aromatic substitution on polyhalogenated pyrimidine scaffolds is highly sensitive to the nature of the halogen leaving group and its position . Selective chlorine/fluorine exchange studies on pyrimidines demonstrate that the identity and location of halogen substituents dictate both the order of substitution and the regiochemical outcome . Therefore, direct drop-in replacement of this building block with a regioisomeric or different-halogen analog without re-optimization risks altered reaction selectivity, inappropriate physicochemical properties, and unpredictable biological outcomes. The quantitative evidence below substantiates these differentiation dimensions.

4,5-Difluoro-6-methoxypyrimidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Informed Procurement


Lipophilicity (SlogP) Comparison: 4,5-Difluoro-6-methoxypyrimidine Occupies a Balanced Lipophilicity Window Distinct from Mono-Fluoro and Dichloro Analogs

The SlogP of 4,5-difluoro-6-methoxypyrimidine is 1.1061, positioning it between the less lipophilic 4-fluoro-6-methoxypyrimidine (XLogP 0.9) and the more lipophilic 4,5-dichloro-6-methoxypyrimidine (LogP 2.15) . This ~0.2 log unit increase over the mono-fluoro analog and ~1.0 log unit decrease relative to the dichloro analog represents a balanced lipophilicity suitable for achieving both adequate membrane permeability and aqueous solubility within Lipinski's Rule of 5 space.

Lipophilicity SlogP Drug-likeness

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Fluorine vs. Chlorine Leaving Group Ability Determines Sequential Functionalization Selectivity on the Pyrimidine Scaffold

Fluorine and chlorine differ substantially as leaving groups in SNAr reactions on pyrimidine scaffolds. Chlorine is generally displaced faster than fluorine due to its weaker C–Cl bond strength and greater polarizability, yet fluorine's stronger electron-withdrawing effect enhances ring activation for initial nucleophilic attack . In sequential substitution reactions on polyhalogenated pyrimidines, the identity and position of each halogen determine regioselectivity; the first-stage fluorination of tetrachloropyrimidine with NaF exchanges only the chlorine at position 4, demonstrating position-dependent selectivity that is distinct for fluorine versus chlorine substituents . Thus, 4,5-difluoro-6-methoxypyrimidine cannot be directly substituted for 4,5-dichloro-6-methoxypyrimidine in synthetic sequences without altering substitution order, regioselectivity, and overall yields.

SNAr Reactivity Leaving Group Regioselectivity

Metabolic Stability Advantage of C–F Bonds: Class-Level Evidence for Improved Oxidative Metabolic Resistance Relative to C–Cl Analogs

The carbon-fluorine bond (average bond dissociation energy ≈ 116 kcal/mol) is significantly stronger than the carbon-chlorine bond (≈ 81 kcal/mol) . This difference renders aryl C–F bonds substantially more resistant to cytochrome P450-mediated oxidative metabolism compared to aryl C–Cl bonds. In the context of pyrimidine building blocks used to construct drug-like molecules, retention of the difluoro substitution pattern is expected to confer superior metabolic stability relative to dichloro-substituted analogs, reducing the likelihood of rapid oxidative dehalogenation in vivo. This is a class-level inference supported by extensive literature on the metabolic fate of fluorinated versus chlorinated aromatic compounds.

Metabolic Stability C-F Bond Oxidative Metabolism

Difluoro-Substituted Pyrimidine Hybrids Demonstrate Potent Anti-Inflammatory Activity: Class-Level Evidence Supporting the Pharmacological Value of the 4,5-Difluoro Motif

In a study of novel pyrimidine hybrids of myrrhanone A evaluated in PMA/LPS-activated human monocyte U937 cells, the difluoro-substituted analogue exhibited potent anti-inflammatory activity with IC50 values of 3.22 ± 0.44 μM for TNF-α and 9.04 ± 1.92 μM for IL-1β, compared to the parent myrrhanone A which showed IC50 = 20.87 ± 3.01 μM for TNF-α and 14.10 ± 1.69 μM for IL-1β . This represents a ~6.5-fold improvement in TNF-α inhibitory potency and a ~1.6-fold improvement in IL-1β inhibition conferred by the difluoro substitution. While this study does not use 4,5-difluoro-6-methoxypyrimidine itself, it provides class-level evidence that the introduction of two fluorine atoms onto a pyrimidine-containing scaffold can dramatically enhance anti-inflammatory activity.

Anti-inflammatory TNF-α Inhibition IL-1β Inhibition

Synthetic Accessibility: 4,5,6-Trifluoropyrimidine Precursor Can Be Obtained in ~66% Yield, Enabling Scalable Access to 4,5-Difluoro-6-methoxypyrimidine via Methanolysis

4,5,6-Trifluoropyrimidine, the key precursor for synthesizing 4,5-difluoro-6-methoxypyrimidine via nucleophilic substitution with methanol, can be synthesized from 4,5,6-trichloropyrimidine in yields of ~66% under one set of conditions and ~49% under another . These moderate-to-good yields indicate that the trifluoropyrimidine precursor is synthetically accessible at scale. The subsequent methoxylation step at the 6-position is analogous to the documented synthesis of 4,5-difluoro-6-phenoxypyrimidine from 4,5,6-trifluoropyrimidine (68.1% yield reported in the patent literature for the phenoxy analog), providing a reasonable basis for estimating overall route viability .

Synthetic Feasibility Yield Precursor Access

4,5-Difluoro-6-methoxypyrimidine: High-Return Application Scenarios Grounded in Quantitative Differentiation Evidence


Stepwise, Regioselective Synthesis of 4,5-Disubstituted Pyrimidine Kinase Inhibitor Candidates

The differential SNAr reactivity of fluorine versus chlorine on the pyrimidine scaffold (Section 3, Evidence Item 2) makes 4,5-difluoro-6-methoxypyrimidine an ideal starting point for constructing 4,5-disubstituted pyrimidine kinase inhibitors where sequential, site-selective functionalization is required. The first substitution (e.g., with an amine at the 4-position) can proceed under controlled conditions while the fluorine at position 5 remains intact for a subsequent coupling step (e.g., Suzuki or Buchwald-Hartwig), enabling efficient construction of diverse SAR libraries without protecting group manipulations .

CNS-Penetrant Drug Discovery Requiring Tight Lipophilicity Control

The balanced SlogP of 1.1061 (Section 3, Evidence Item 1) positions 4,5-difluoro-6-methoxypyrimidine within the optimal lipophilicity window for CNS drug targets (typically LogP 1–3). When incorporated into lead compounds, this building block contributes to a physicochemical profile that balances blood-brain barrier permeability with aqueous solubility. Research teams pursuing CNS kinase targets, GPCR modulators, or epigenetic reader domain inhibitors can prioritize this building block over dichloro analogs (LogP 2.15, risking promiscuity) or mono-fluoro analogs (XLogP 0.9, risking poor permeability) to maximize the probability of achieving CNS drug-like properties .

Anti-Inflammatory Drug Discovery Leveraging the Difluoro Potency Advantage

The class-level evidence demonstrating a ~6.5-fold TNF-α potency gain for difluoro-substituted pyrimidine hybrids over non-fluorinated parent scaffolds (Section 3, Evidence Item 4) supports the systematic exploration of 4,5-difluoro-6-methoxypyrimidine as a core building block in anti-inflammatory SAR campaigns. By incorporating this scaffold into lead series targeting TNF-α, IL-1β, or related inflammatory pathways (e.g., JAK, p38 MAPK, or NF-κB), medicinal chemistry teams can interrogate whether the difluoro potency advantage translates to their specific chemotype, potentially accelerating the identification of development candidates .

Metabolic Stability Optimization in Lead Series Prone to Oxidative Dehalogenation

The ~35 kcal/mol greater bond dissociation energy of C–F versus C–Cl bonds (Section 3, Evidence Item 3) makes 4,5-difluoro-6-methoxypyrimidine a strategically preferable building block for lead series where oxidative metabolism at halogenated positions has been identified as a clearance mechanism. By replacing a dichloro-substituted pyrimidine core with the difluoro analog early in lead optimization, teams can preemptively address a known metabolic liability without introducing additional molecular weight or complexity, potentially improving in vivo half-life and reducing the need for iterative metabolite identification studies .

Quote Request

Request a Quote for 4,5-Difluoro-6-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.